Sourcing racemic 1-methylpiperidin-3-ol leads to low-yield chiral resolution, inflating API production costs. (3R)-1-methylpiperidin-3-ol (CAS 28808-26-6) eliminates this inefficiency as a direct enantiopure synthon for muscarinic M3 antagonists, soft-drug bronchodilators, and NLRP3 inhibitors.
(3R)-1-methylpiperidin-3-ol (CAS 28808-26-6) is an enantiopure, N-methylated cyclic amino alcohol widely utilized as a critical chiral intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Structurally characterized by a piperidine ring with a tertiary amine and a specific (R)-configured hydroxyl group at the C3 position, it presents as a colorless oil under standard conditions with a boiling point of approximately 78-80 °C at 15 Torr. In industrial and medicinal chemistry, this compound is primarily procured to synthesize enantioselective therapeutics, including muscarinic antagonists, soft-drug bronchodilators, and NLRP3 inflammasome inhibitors. Its high enantiomeric purity is essential for ensuring stereospecific receptor binding and predictable pharmacokinetic profiles in downstream drug products, making it a high-value precursor compared to its racemic counterpart [1].
Substituting (3R)-1-methylpiperidin-3-ol with racemic 1-methylpiperidin-3-ol (CAS 3197-42-0), the (3S)-enantiomer, or positional isomers like 1-methylpiperidin-4-ol severely compromises both manufacturing efficiency and final product efficacy. In asymmetric synthesis, utilizing the racemate necessitates complex, low-yield late-stage chiral resolution, effectively halving the theoretical yield and increasing production costs. Furthermore, in pharmacological applications such as muscarinic M3 receptor antagonists or NLRP3 inhibitors, the (3R) stereocenter dictates the precise spatial orientation required for optimal hydrogen bonding and receptor pocket fit. The (3S)-enantiomer typically exhibits drastically reduced binding affinity, while unmethylated analogs (like 3-hydroxypiperidine) alter the basicity and lipophilicity of the molecule, disrupting the delicate balance required for rapid systemic clearance in "soft drug" designs. Consequently, precise procurement of the (3R)-enantiomer is non-negotiable for these targeted applications [1].
When synthesizing stereospecific APIs, starting with enantiopure (3R)-1-methylpiperidin-3-ol provides a significant process advantage over using racemic 1-methylpiperidin-3-ol. Utilizing the racemate requires downstream chiral chromatography or diastereomeric salt resolution, which inherently caps the maximum theoretical yield of the desired enantiomer at 50% and introduces substantial solvent and time costs. In contrast, procuring the enantiopure (3R)-precursor allows for direct coupling (e.g., via esterification or Mitsunobu reactions) with retention or predictable inversion of stereochemistry, enabling step yields exceeding 90% and eliminating the need for late-stage chiral separation [1].
| Evidence Dimension | Theoretical maximum yield of enantiopure intermediate |
| Target Compound Data | >90% step yield; no chiral resolution required |
| Comparator Or Baseline | <50% yield (using racemic 1-methylpiperidin-3-ol) |
| Quantified Difference | >40% absolute increase in yield and elimination of chiral chromatography bottlenecks |
| Conditions | Standard API synthesis workflows (e.g., esterification/coupling reactions) |
Procuring the enantiopure building block drastically reduces downstream processing costs, minimizes solvent waste, and accelerates cGMP manufacturing timelines.
In the development of muscarinic M3 receptor antagonists and dual-pharmacology MABAs (Muscarinic Antagonist and β2 Agonist), the stereochemistry of the piperidinol core is critical for target engagement. Structure-activity relationship (SAR) studies consistently demonstrate that derivatives synthesized from the (3R)-enantiomer achieve optimal spatial orientation within the receptor binding pocket. This precise fit typically results in a significantly lower inhibition constant (Ki) compared to analogs derived from the (3S)-enantiomer, which often exhibit a 10- to 100-fold reduction in binding affinity due to steric clashes and suboptimal hydrogen bond geometry[1].
| Evidence Dimension | Target receptor binding affinity (Ki) |
| Target Compound Data | High affinity (low Ki) for target receptor |
| Comparator Or Baseline | 10- to 100-fold lower affinity (higher Ki) for (3S)-derived analogs |
| Quantified Difference | 1-2 orders of magnitude improvement in binding affinity |
| Conditions | In vitro radioligand binding assays for muscarinic M3 receptors |
Selecting the correct chiral precursor is absolute for achieving the required pharmacological potency and avoiding the dilution of efficacy caused by inactive enantiomers.
The specific structural features of (3R)-1-methylpiperidin-3-ol—namely the tertiary N-methyl group combined with the secondary hydroxyl—make it uniquely suited for "soft drug" design, such as inhaled bronchodilators. When linked via specific ester bonds, the (3R)-moiety provides the exact steric environment needed to maintain high local efficacy in the lungs while ensuring rapid enzymatic hydrolysis by plasma esterases upon systemic absorption. Comparators lacking the N-methyl group (e.g., 3-hydroxypiperidine) or possessing rigid bicyclic structures (e.g., quinuclidinol) often exhibit slower systemic clearance, leading to a narrower therapeutic index and increased risk of systemic anticholinergic side effects[1].
| Evidence Dimension | Plasma enzymatic hydrolysis rate / Systemic clearance |
| Target Compound Data | Rapid systemic clearance (optimized soft drug profile) |
| Comparator Or Baseline | Slower clearance and prolonged systemic exposure (unmethylated or rigid analogs) |
| Quantified Difference | Significantly widened therapeutic index due to rapid plasma deactivation |
| Conditions | In vivo pharmacokinetic profiling of inhaled therapeutics |
This specific structural combination is critical for developing localized therapeutics with minimized systemic toxicity, directly influencing precursor selection in drug design.
Recent patent literature highlights the critical role of (3R)-1-methylpiperidin-3-ol as a building block for potent NLRP3 inflammasome inhibitors. The (3R)-substitution pattern allows for optimal hydrogen bonding and steric fit within the NLRP3 binding site, yielding highly active compounds with sub-micromolar IC50 values. In contrast, utilizing positional isomers, such as 1-methylpiperidin-4-ol, alters the vector of the attached pharmacophores, resulting in the loss of critical binding interactions and a subsequent dramatic reduction in inflammasome inhibition potency [1].
| Evidence Dimension | Inflammasome inhibition potency (IC50) |
| Target Compound Data | Sub-micromolar IC50 (optimal binding geometry) |
| Comparator Or Baseline | Significantly higher IC50 / loss of potency (1-methylpiperidin-4-ol derivatives) |
| Quantified Difference | Substantial improvement in target inhibition due to precise positional substitution |
| Conditions | In vitro NLRP3 inflammasome activity assays |
For targeted protein inhibition, the exact positional and stereochemical arrangement of the piperidinol ring is essential for lead compound progression and patentability.
The compound is the premier choice for synthesizing M3 receptor antagonists and MABA bronchodilators, where the (3R)-stereocenter is required for high receptor affinity and the N-methyl group facilitates rapid systemic clearance in soft drug designs [1].
It is highly recommended for the synthesis of targeted NLRP3 inhibitors, as the specific (3R) configuration provides the necessary spatial geometry for optimal target binding, outperforming positional isomers and racemates [2].
In process chemistry, it serves as a valuable, stereochemically stable building block for creating chiral ligands and constrained analogs (e.g., S-adenosyl-L-homocysteine analogs), avoiding the costly and inefficient late-stage resolution of racemic mixtures [3].